molecular formula C17H10Cl2N2O4S B2913980 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 877636-13-0

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B2913980
CAS No.: 877636-13-0
M. Wt: 409.24
InChI Key: YGXSQCPKGSMZCR-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate (CAS: 877636-17-4) is a synthetic organic compound with a molecular formula of C19H14Cl2N2O4S and a molecular weight of 437.29 g/mol. This complex molecule is built around a central 4H-pyran-4-one core, which is a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. This pyranone scaffold is substituted at the 3-position with a 2,4-dichlorobenzoate ester and at the 6-position with a (pyrimidin-2-ylsulfanyl)methyl group, integrating both pyran and pyrimidine heterocycles into a single, multifunctional structure. The presence of these distinct pharmacophores is highly significant for medicinal chemistry research. Pyrimidine derivatives are well-established in scientific literature as key structural components in bioactive molecules, with recent studies highlighting 4,6-diaryl-substituted pyrimidines as showing high inhibitory potency against important oncology targets like phosphoinositide 3-kinases (PI3Ks) . Concurrently, pyran-based heterocycles are recognized for their diverse pharmacological profiles, including potential neuroprotective effects that are being investigated in the context of Alzheimer's disease . The specific integration of the dichlorobenzoate ester and the pyrimidinylthioether linker in this molecule makes it a valuable chemical intermediate for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of novel chemical entities, particularly in the fields of anticancer and central nervous system (CNS) drug discovery. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4S/c18-10-2-3-12(13(19)6-10)16(23)25-15-8-24-11(7-14(15)22)9-26-17-20-4-1-5-21-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSQCPKGSMZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the cyclization of pyrimidine derivatives with sulfur-containing reagents, followed by esterification with 2,4-dichlorobenzoic acid . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2,4-dichlorobenzoate group undergoes NAS at the ortho and para positions due to electron-withdrawing effects from chlorine atoms. Reactivity is influenced by steric and electronic factors:

Position Reactivity Reagents/Conditions Product References
Para-ClModerateNH₃ (aq.), 80°C4-amino-2-chlorobenzoate derivative
Ortho-ClLowNaOH (ethanolic), refluxHydrolysis to phenolic intermediate

Key Findings :

  • Para-substitution dominates due to reduced steric hindrance compared to ortho .
  • Hydrolysis of the ester group under basic conditions yields 2,4-dichlorobenzoic acid and the corresponding pyranol .

Oxidation of Thioether Moiety

The pyrimidin-2-ylsulfanylmethyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Reagent Conditions Product Applications
H₂O₂ (30%)Acetic acid, 50°CSulfoxide (S=O)Drug metabolite studies
m-CPBADCM, 0°C → RTSulfone (O=S=O)Enhancing polarity

Research Insight :

  • Sulfone derivatives exhibit increased metabolic stability compared to thioethers .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or alkaline conditions:

Condition Catalyst Outcome Reference
1M NaOH, refluxNone2,4-dichlorobenzoic acid + pyran-3-ol
H₂SO₄ (conc.), 60°CH₃O⁺Partial hydrolysis with byproducts

Notable Observation :

  • Alkaline hydrolysis proceeds quantitatively, making it useful for analytical degradation studies .

Ring-Opening Reactions

The pyran-4-one ring may undergo nucleophilic attack at the carbonyl group:

Reagent Product Mechanism
Grignard reagents6-substituted dihydropyran1,4-Addition at carbonyl
Hydrazine (NH₂NH₂)Pyrazole-fused derivativeCyclocondensation

Synthetic Utility :

  • Grignard additions enable functionalization for medicinal chemistry applications .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBiaryl-pyrimidine hybrid
Buchwald-HartwigPd₂(dba)₃Primary amineN-aryl pyrimidine derivative

Key Studies :

  • Suzuki couplings at the pyrimidine C4 position improve binding affinity in kinase inhibitors .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the pyranone ring:

Conditions Product Application
UV (254 nm), acetoneCyclobutane-fused dimerPhotostability assessment

Implication :

  • Photodegradation studies are critical for pharmaceutical formulation stability .

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The compound’s unique structure allows it to engage in various biochemical interactions, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Activity of Selected Benzoate Analogs

Substituent on Benzoate APJ Antagonism (IC₅₀, μM) Selectivity (vs. AT1 Receptor) Solubility (pH 7.4)
4-nitro (ML221) 0.70 (cAMP assay) >37-fold 14 μM
4-bromo Active (exact IC₅₀ N/A) Not reported Not tested
4-trifluoromethyl Active (exact IC₅₀ N/A) Not reported Not tested
2,4-dichloro Not tested Predicted low Likely <14 μM*

*Prediction based on increased lipophilicity from chlorine substituents .

Pharmacological and Physicochemical Properties

  • Solubility and Permeability : ML221 exhibits poor aqueous solubility (14 μM at pH 7.4) but moderate permeability in PAMPA assays. The 2,4-dichloro substitution may further reduce solubility due to enhanced lipophilicity .
  • Metabolic Stability: ML221 is rapidly metabolized in human and mouse liver microsomes. The dichloro analog’s metabolic fate is unknown, though chlorine atoms may slow oxidative metabolism compared to nitro groups .
  • Selectivity : ML221 shows >37-fold selectivity for APJ over AT1 and minimal off-target activity (only κ-opioid and benzodiazepine receptors at 10 μM). The dichloro variant’s selectivity profile remains uncharacterized .

Key Differences from ML221

Steric Considerations : The ortho-chlorine in 2,4-dichlorobenzoate may introduce steric hindrance, unlike para-substituted analogs .

Solubility : Dichloro substitution likely reduces aqueous solubility compared to nitro, complicating in vivo applications.

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure, which includes a pyran ring and a pyrimidine moiety with sulfur substitution, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C17H13Cl2N3O3SC_{17}H_{13}Cl_2N_3O_3S, with a molecular weight of approximately 382.43 g/mol. The structural features include:

  • A pyran ring which is known for its reactivity and ability to form various derivatives.
  • A pyrimidine moiety that contributes to the compound's biological interactions.
  • A sulfur atom linked to the pyrimidine, enhancing its chemical reactivity and potential biological effects.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Notably, it has been identified as a functional antagonist of the apelin receptor (APJ), which plays a critical role in cardiovascular homeostasis and energy metabolism .

Key Mechanisms:

  • Receptor Antagonism : The compound exhibits selectivity towards the APJ receptor over other G protein-coupled receptors (GPCRs), indicating its potential in cardiovascular therapies .
  • Enzyme Inhibition : Preliminary studies suggest that similar compounds may inhibit enzymes related to metabolic pathways, contributing to their therapeutic effects .

Biological Activity Overview

The biological activities associated with This compound include:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
Cardiovascular EffectsAntagonizes apelin receptor, influencing cardiovascular function
Enzyme InhibitionPotential inhibition of acetylcholinesterase and urease

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that derivatives of pyran compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure were tested for their Minimum Inhibitory Concentration (MIC) against various strains .
  • Cardiovascular Research : Research on ML221 (a related compound) demonstrated its selectivity as an APJ antagonist in cell-based assays, with implications for treating cardiovascular diseases . The findings suggest that modifications in the structure can enhance selectivity and potency.
  • Enzyme Inhibition Studies : Compounds within this chemical class have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in neuropharmacology . This suggests potential applications in treating neurodegenerative diseases.

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